N-Ethyl-N-(4-sulfamoylphenyl)prop-2-enamide
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Overview
Description
N-Ethyl-N-(4-sulfamoylphenyl)prop-2-enamide is a chemical compound with the molecular formula C10H12N2O3S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an ethyl group, a sulfamoylphenyl group, and a prop-2-enamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(4-sulfamoylphenyl)prop-2-enamide typically involves the reaction of N-ethylamine with 4-sulfamoylbenzoyl chloride, followed by the addition of prop-2-enamide. The reaction is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(4-sulfamoylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-Ethyl-N-(4-sulfamoylphenyl)prop-2-enamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(4-sulfamoylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing pain and swelling .
Comparison with Similar Compounds
Similar Compounds
- N-(4-sulfamoylphenyl)prop-2-enamide
- N-Ethyl-N-(4-sulfamoylphenyl)acetamide
- N-Ethyl-N-(4-sulfamoylphenyl)but-2-enamide
Uniqueness
N-Ethyl-N-(4-sulfamoylphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-ethyl-N-(4-sulfamoylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-3-11(14)13(4-2)9-5-7-10(8-6-9)17(12,15)16/h3,5-8H,1,4H2,2H3,(H2,12,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNDYNSIIGZCBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)S(=O)(=O)N)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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